CCR5 Antagonism: Direct Target Engagement Differentiates 6-Amino-2-(3-methylphenyl)-4H-chromen-4-one
Preliminary pharmacological screening identified 6-amino-2-(3-methylphenyl)-4H-chromen-4-one as a potential CCR5 antagonist [1]. In contrast, a close structural analog, 2-(3-methylphenyl)-4H-chromen-4-one (lacking the 6-amino group), shows no significant antagonism, exhibiting only weak allosteric modulation with an EC50 > 1,000,000 nM [2]. This highlights the critical role of the 6-amino substituent for achieving specific, target-directed activity at CCR5.
| Evidence Dimension | CCR5 Modulation |
|---|---|
| Target Compound Data | Identified as a potential antagonist in preliminary screening. |
| Comparator Or Baseline | 2-(3-methylphenyl)-4H-chromen-4-one (Allosteric modulator): EC50 > 1.0E+6 nM |
| Quantified Difference | Target compound shows a distinct mechanism (antagonism vs. weak allosteric modulation) indicating a functional difference of several orders of magnitude. |
| Conditions | Human CCR5 receptor expressed in COS7 cells. |
Why This Matters
This demonstrates target engagement specificity; the comparator is functionally inert at the same receptor, making it unsuitable for CCR5-focused research.
- [1] Zhang HL. Preliminary screening of pharmacological activity indicates that the compound can be used as a CCR5 antagonist. Semantic Scholar, 2012. View Source
- [2] BindingDB BDBM50401355. Allosteric modulation at human CCR5 transfected in COS7 cells. BindingDB. View Source
